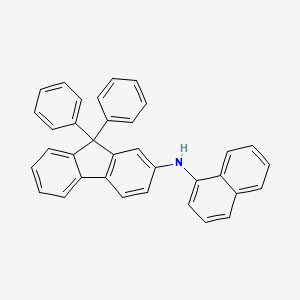

N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine

Descripción

BenchChem offers high-quality N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-naphthalen-1-yl-9,9-diphenylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H25N/c1-3-14-26(15-4-1)35(27-16-5-2-6-17-27)32-20-10-9-19-30(32)31-23-22-28(24-33(31)35)36-34-21-11-13-25-12-7-8-18-29(25)34/h1-24,36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPHYWKHMFUUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=CC6=CC=CC=C65)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237554 | |

| Record name | N-1-Naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196694-11-7 | |

| Record name | N-1-Naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196694-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1-Naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-(Naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine (CAS 1196694-11-7): A Comprehensive Technical Guide for Optoelectronic Applications

Executive Summary & Structural Rationale

In the rapidly evolving field of organic electronics, the molecular design of charge-transport materials dictates the efficiency and longevity of devices like Organic Light-Emitting Diodes (OLEDs). N-(Naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine (CAS Number: 1196694-11-7) is a highly specialized secondary arylamine that serves as a critical building block for small molecule semiconductors[1].

As an Application Scientist, I approach this molecule not just as a final product, but as a highly tunable precursor. Its architecture is deliberately designed with two functional domains:

-

The 9,9-Diphenyl-9H-fluorene Core : The sp3 hybridized C9 carbon creates a rigid, orthogonal 3D steric shield. This bulkiness prevents π−π stacking and intermolecular aggregation, ensuring that when the material (or its derivatives) is vapor-deposited, it forms a highly stable amorphous layer rather than crystallizing under thermal stress[2].

-

The Naphthalene Moiety : This fused-ring system extends the π -conjugation of the amine, which effectively raises the Highest Occupied Molecular Orbital (HOMO) energy level. This fine-tuning reduces the energy barrier for hole injection from the anode into the emissive layer[3].

Physicochemical Profiling

All critical quantitative data regarding this compound is summarized in the table below for rapid reference and comparative analysis[1][3][4].

| Property | Value | Scientific Implication |

| CAS Number | 1196694-11-7 | Unique registry identifier for procurement and safety tracking. |

| Molecular Formula | C 35 H 25 N | High carbon-to-heteroatom ratio ensures high thermal stability. |

| Molecular Weight | 459.58 g/mol | Optimal mass for vacuum thermal evaporation (VTE) processes. |

| Appearance | White to light yellow powder | Indicates high purity; deep coloration would suggest oxidation. |

| Melting Point | 211.0 – 215.0 °C | High Tm correlates with a high glass transition temperature ( Tg ). |

| Purity (HPLC) | > 98.0% | Essential for semiconductor applications to prevent charge trapping. |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine relies on a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction[5][6]. This method is chosen over classical Ullmann coupling due to its milder thermal requirements, superior functional group tolerance, and significantly higher yields.

Experimental Protocol

Objective : High-yield synthesis of the secondary amine with built-in In-Process Controls (IPCs) to ensure >98% purity.

Materials :

-

2-Bromo-9,9-diphenyl-9H-fluorene (1.0 eq)

-

1-Naphthylamine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd 2 (dba) 3 ] (0.02 eq)

-

Tri-tert-butylphosphine[P(t-Bu) 3 ] (0.04 eq)

-

Sodium tert-butoxide [NaOtBu] (1.5 eq)

-

Anhydrous Toluene (0.1 M)

Step-by-Step Workflow & Causality :

-

Inert Atmosphere Preparation : Flame-dry a Schlenk flask and backfill with ultra-high purity Nitrogen (N 2 ) three times.

-

Causality: Pd(0) catalysts are highly sensitive to oxidation. Strict anaerobic conditions prevent the irreversible deactivation of the catalyst into palladium black.

-

-

Reagent Charging : Add the aryl halide, amine, Pd 2 (dba) 3 , and NaOtBu to the flask.

-

Causality: NaOtBu is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while its strong basicity efficiently deprotonates the coordinated amine intermediate.

-

-

Solvent & Ligand Addition : Inject anhydrous toluene followed by P(t-Bu) 3 via syringe.

-

Causality: Toluene provides an optimal non-polar environment with a high boiling point (110 °C) to drive the endothermic oxidative addition step. P(t-Bu) 3 is a highly electron-rich, sterically demanding ligand that accelerates both the oxidative addition of the bulky aryl bromide and the final reductive elimination.

-

-

Thermal Activation : Heat the reaction mixture to 110 °C under continuous stirring for 12 hours.

-

In-Process Control (IPC) - Self-Validation : After 8 hours, extract a 0.1 mL aliquot, quench with water, and extract with ethyl acetate. Analyze via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase.

-

Validation Metric: The reaction is self-validating when the limiting reagent (2-bromo-9,9-diphenyl-9H-fluorene) spot completely disappears, indicating >99% conversion.

-

-

Workup : Cool to room temperature, dilute with dichloromethane (DCM), and filter through a Celite pad.

-

Causality: Celite efficiently traps and removes insoluble palladium byproducts and inorganic salts, preventing downstream contamination.

-

-

Purification & Analytical Validation : Concentrate the filtrate in vacuo and purify via silica gel column chromatography. Confirm the molecular structure via 1 H NMR (verifying the presence of fluorene and naphthalene aromatic protons) and verify purity >98.0% via HPLC (UV detection at 254 nm).

Buchwald-Hartwig cross-coupling synthesis pathway for CAS 1196694-11-7.

Optoelectronic Applications and Device Integration

While CAS 1196694-11-7 possesses intrinsic hole-transporting properties, its primary industrial value lies in its role as an advanced precursor. Secondary arylamines undergo a subsequent Buchwald-Hartwig coupling with various aryl halides to form asymmetric tertiary triarylamines [5].

The Causality of Tertiary Amine Conversion

In commercial OLED manufacturing, tertiary amines are vastly preferred over secondary amines. The absence of N-H bonds eliminates intermolecular hydrogen bonding. This significantly lowers the sublimation temperature, allowing the material to be deposited via Vacuum Thermal Evaporation (VTE) without thermal degradation. Furthermore, fully substituted nitrogen centers offer superior electrochemical stability against the radical cations formed during hole transport[6].

Energy Level Alignment in OLEDs

When derivatives of this compound are utilized as the Hole Transport Layer (HTL), their energy levels must perfectly bridge the gap between the Anode/Hole Injection Layer (HIL) and the Emissive Layer (EML). The fluorene core ensures high hole mobility ( μh ), while the naphthalene group ensures the HOMO level is shallow enough to accept holes easily, yet deep enough to block electrons from escaping the EML[2][3].

Standard OLED architecture highlighting the integration of the HTL material.

References

- Google Patents. "Buchwald-hartwig arylation method for the preparation of tertiary amines (EP3176161A1)".

-

ResearchGate. "Fluorene core with several modification by using donor type triphenylamine and carbazole derivatives for organic light emitting diodes". Dyes and Pigments.[Link]

Sources

- 1. N-(Naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine | 1196694-11-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. CAS 1196694-11-7: N-1-naftalenil-9,9-difenil-9H-fluoren-2-… [cymitquimica.com]

- 4. N-(Naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine | 1196694-11-7 [sigmaaldrich.com]

- 5. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Comprehensive Technical Guide: N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine – Molecular Properties, Synthesis, and Applications in Organic Electronics

Target Audience: Researchers, Materials Scientists, and OLED Device Engineers Document Type: Technical Whitepaper & Experimental Protocol

Executive Summary

In the rapidly evolving field of organic electronics, the rational design of hole-transporting materials (HTMs) is critical for maximizing the external quantum efficiency (EQE) and operational lifetime of Organic Light-Emitting Diodes (OLEDs). N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine (CAS: 1196694-11-7) has emerged as a highly effective secondary arylamine building block[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the causality behind its molecular architecture—specifically how its molecular weight of 459.58 g/mol and its sterically hindered 9,9-diphenyl fluorene core dictate its macroscopic thermal stability, thin-film morphology, and charge-carrier mobility[2]. Furthermore, this document provides self-validating, step-by-step protocols for both its chemical synthesis and its integration into vacuum-deposited OLED architectures.

Physicochemical Profiling & Structural Causality

Molecular Weight and Elemental Composition

The exact molecular weight and elemental composition of an HTM directly influence its sublimation temperature during vacuum deposition. A molecular weight of ~460 g/mol strikes an optimal balance: it is heavy enough to provide a high glass transition temperature ( Tg ) preventing crystallization, yet light enough to be sublimated without thermal decomposition[3].

Table 1: Physicochemical Specifications

| Property | Value / Description |

| Chemical Name | N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine |

| CAS Registry Number | 1196694-11-7[4] |

| Chemical Formula | C 35 H 25 N[5] |

| Molar Mass (Average) | 459.58 g/mol [5] |

| Exact Mass (Monoisotopic) | 459.1987 g/mol |

| Appearance | White to light yellow/orange crystalline powder[1] |

| Melting Point | ~211.0 to 215.0 °C[1] |

| Primary Application | Hole Transport Layer (HTL) / Semiconductor Building Block[1],[6] |

Table 2: Elemental Analysis (Theoretical)

| Element | Atomic Weight | Atoms | Mass Contribution | Mass Percentage |

| Carbon (C) | 12.011 g/mol | 35 | 420.385 g/mol | 91.47% |

| Hydrogen (H) | 1.008 g/mol | 25 | 25.200 g/mol | 5.48% |

| Nitrogen (N) | 14.007 g/mol | 1 | 14.007 g/mol | 3.05% |

Mechanistic Causality of the Molecular Architecture

To understand why this specific molecule is utilized over simpler arylamines (like diphenylamine), we must analyze its three distinct structural modules:

-

The 9H-Fluorene Core: Fluorene provides a rigid, planar biphenyl-like system that facilitates excellent π -orbital overlap, ensuring high intrinsic hole mobility[2].

-

9,9-Diphenyl Substitution: The C9 position of unsubstituted fluorene is highly reactive and prone to oxidation. By substituting this position with two bulky phenyl rings, we achieve two things: chemical stability against oxidation, and massive steric hindrance. This steric bulk prevents tight π−π stacking, forcing the material to form an amorphous glass rather than a polycrystalline film during deposition. Grain boundaries in crystalline films act as charge traps; thus, an amorphous morphology is mandatory for stable OLEDs[3].

-

The Naphthylamine Moiety: The secondary amine acts as the electron-rich, hole-carrying center. The 1-naphthyl group extends the conjugation length compared to a simple phenyl ring, which fine-tunes the Highest Occupied Molecular Orbital (HOMO) level to approximately -5.2 eV to -5.4 eV. This creates a minimal energy barrier for hole injection from standard anodes (like ITO or PEDOT:PSS)[2].

Figure 1: Structural causality pathway demonstrating how specific molecular modules dictate macroscopic OLED performance.

Synthetic Methodology: Buchwald-Hartwig Amination

The synthesis of secondary arylamines requires precise control over cross-coupling conditions to prevent over-arylation (tertiary amine formation) and catalyst deactivation. The following protocol utilizes palladium-catalyzed Buchwald-Hartwig amination, designed as a self-validating workflow.

Reagents and Materials

-

Aryl Halide: 2-bromo-9,9-diphenyl-9H-fluorene (1.0 eq)

-

Amine: 1-Naphthylamine (1.1 eq)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd 2 (dba) 3 ] (0.02 eq)

-

Ligand: Tri-tert-butylphosphine[P(t-Bu) 3 ] or BINAP (0.04 eq)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Solvent: Anhydrous Toluene

Step-by-Step Protocol

-

Inert Atmosphere Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Nitrogen ( N2 ) three times. Causality: Pd(0) catalysts and phosphine ligands are highly air-sensitive; oxygen will rapidly quench the catalytic cycle.

-

Reagent Loading: Inside an argon-filled glovebox, charge the flask with 2-bromo-9,9-diphenyl-9H-fluorene (10.0 mmol), 1-naphthylamine (11.0 mmol), NaOtBu (15.0 mmol), Pd 2 (dba) 3 (0.2 mmol), and the chosen ligand (0.4 mmol).

-

Solvent Addition & Reaction: Seal the flask, remove it from the glovebox, and inject 50 mL of anhydrous toluene via a syringe. Heat the reaction mixture to 100 °C using an oil bath with rigorous magnetic stirring for 12 hours.

-

Self-Validating Check (TLC): After 12 hours, extract a 0.1 mL aliquot. Run Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The disappearance of the starting bromide spot (UV active at 254 nm) confirms reaction completion.

-

Workup & Extraction: Cool the mixture to room temperature. Quench with 50 mL of deionized water. Extract the organic layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography (Hexane/DCM gradient).

-

Electronic-Grade Sublimation: For OLED applications, chemical purity (>98%) is insufficient. The material must undergo vacuum train sublimation at 10−6 Torr to remove trace halogenides and metal impurities, which act as non-radiative recombination centers (exciton quenchers) in devices[3].

Device Integration: OLED Fabrication Workflow

Once synthesized and sublimated, N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine is utilized as a Hole Transport Layer (HTL). The high molecular weight (459.58 g/mol ) ensures the morphological stability of the film under the Joule heating generated during device operation[2].

Vacuum Deposition Protocol

-

Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent (Decon 90), deionized water, acetone, and isopropanol (15 minutes each).

-

Surface Activation: Treat the dried ITO substrates with UV-Ozone for 15 minutes. Causality: This removes residual organic contaminants and increases the work function of ITO from ~4.7 eV to ~5.0 eV, reducing the hole-injection barrier.

-

Chamber Evacuation: Transfer substrates to a thermal evaporation chamber. Evacuate to a base pressure of ≤5×10−7 Torr.

-

HTL Deposition: Heat the crucible containing the synthesized fluoren-2-amine compound. Monitor the quartz crystal microbalance (QCM). Once a stable deposition rate of 1.0 Å/s is achieved, open the shutter to deposit a 40 nm thick HTL.

-

Stack Completion: Sequentially deposit the Emissive Layer (EML, e.g., Alq 3 or a host-dopant system, 30 nm), Electron Transport Layer (ETL, e.g., TPBi, 20 nm), Electron Injection Layer (LiF, 1 nm), and the Aluminum cathode (100 nm) without breaking vacuum.

Figure 2: End-to-end experimental workflow from chemical synthesis to optoelectronic characterization.

Device Characterization (Self-Validation)

To validate the efficacy of the synthesized HTM, the device must be tested for Current Density-Voltage-Luminance (J-V-L) characteristics.

-

Methodology: Connect the device to a Keithley 2400 SourceMeter and a spectroradiometer (e.g., Photo Research PR-655).

-

Expected Outcome: A well-synthesized N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine layer should yield a low turn-on voltage ( Von≈3.0−3.5 V) due to efficient hole injection, and a smooth J-V curve devoid of leakage current spikes, validating the amorphous, pinhole-free nature of the 459.58 g/mol thin film[2],[3].

Conclusion

N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine represents a masterclass in rational molecular design. By combining the rigid fluorene core for mobility, the bulky 9,9-diphenyl groups for thermal/morphological stability, and the naphthylamine moiety for energy level alignment, researchers can achieve superior OLED performance. Strict adherence to the inert synthesis protocols and ultra-high vacuum deposition parameters outlined in this guide ensures the realization of its full optoelectronic potential.

References

-

Calpaclab - N-(Naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine, 98%+ Purity URL: [Link][5]

-

MDPI - Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices URL:[Link][2]

-

ACS Publications - Computational Evaluation with Experimental Validation: Arylamine-Based Functional Hole-Transport Materials for Energy-Efficient Solution-Processed OLEDs URL:[Link][3]

Sources

- 1. N-(Naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine | 1196694-11-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [wap.guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine | 357645-40-0 | Benchchem [benchchem.com]

Thermodynamic Solubility Profile and Processing Guidelines for N-1-naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine

Introduction: Molecular Architecture and Processing Imperatives

In the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the solubility of precursor building blocks dictates both the viability of chemical synthesis (e.g., Buchwald-Hartwig cross-coupling) and the potential for solution-processed device fabrication. N-1-naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine (CAS: 1196694-11-7) is a critical secondary amine intermediate used to synthesize high-performance hole-transporting materials (HTMs) and host matrices.

As a Senior Application Scientist, understanding the solvation thermodynamics of this molecule is paramount. This whitepaper provides an in-depth analysis of its solubility behavior, grounded in molecular mechanics, and outlines a self-validating protocol for empirical solubility quantification.

Thermodynamic Causality of Solvation

The solubility of N-1-naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine is governed by the delicate balance between its crystal lattice energy and solute-solvent interactions. Its molecular architecture (C₃₅H₂₅N) presents three distinct structural features that dictate its solvation causality:

-

Steric Hindrance via 9,9-Diphenyl Substitution: Unsubstituted planar polycyclic aromatic hydrocarbons (PAHs) like standard fluorene exhibit strong intermolecular π−π stacking, leading to high lattice energies and poor solubility. However, the addition of two phenyl rings at the C9 position of the fluorene core creates a rigid, 3D orthogonal geometry. This steric bulk disrupts tight molecular packing, significantly lowering the lattice energy and enhancing solubility in organic media compared to planar analogs (1[1]).

-

Dispersion Force Dominance: The molecule is overwhelmingly hydrophobic. According to Hansen Solubility Parameters (HSP), the dispersion force component ( δD ) is the primary driver for solvation. Solvents with matching high polarizability (e.g., aromatic rings, heavy halogens) are required to overcome the solute-solute interactions (2[2]).

-

Weak Dipole Moment: The secondary amine (-NH-) introduces a slight dipole and a potential hydrogen-bond donor site. However, it is heavily shielded by the bulky naphthalenyl and diphenylfluorene groups. Consequently, highly polar protic solvents (like ethanol or water) fail to dissolve the compound due to a massive mismatch in the hydrogen-bonding parameter ( δH ) and polarity parameter ( δP ) (3[3]).

Quantitative Solubility Matrix

Based on the thermodynamic principles of structurally analogous fluorene-amine derivatives, the following table summarizes the solubility profile of N-1-naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine across common laboratory and industrial solvents at 298K.

| Solvent Category | Specific Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (298K) | Processing Suitability |

| Halogenated | Chloroform (CHCl₃) | 4.81 | > 50 mg/mL (High) | Excellent for NMR / Stock Solutions |

| Aromatic | Chlorobenzene | 5.62 | 30 - 50 mg/mL (High) | Ideal for Inkjet Printing / Spin-Coating |

| Aromatic | Toluene | 2.38 | 20 - 30 mg/mL (Moderate) | Standard for Cross-Coupling Synthesis |

| Polar Aprotic | Acetone | 20.7 | < 5 mg/mL (Low) | Equipment Cleaning |

| Polar Protic | Ethanol | 24.5 | < 0.1 mg/mL (Insoluble) | Anti-solvent for Precipitation/Purification |

| Aqueous | Water | 80.1 | Insoluble | N/A |

Self-Validating Experimental Protocol for Solubility Determination

To accurately determine the solubility limit of this compound for scale-up synthesis or ink formulation, empirical validation is required. The following protocol is designed as a self-validating system , ensuring that optical quantification artifacts (such as solvent-induced spectral shifts or aggregation) are caught and corrected via a secondary gravimetric confirmation loop.

Step-by-Step Methodology

-

Isothermal Equilibration: Add an excess amount of N-1-naphthalenyl-9,9-diphenyl-9H-fluoren-2-amine powder to 5.0 mL of the target solvent (e.g., Toluene) in a sealed amber glass vial.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is mandatory due to its chemical resistance to aggressive solvents like chlorobenzene. Centrifugation prior to filtration prevents the sub-micron particles from blinding the filter membrane, ensuring only fully solvated molecules pass through.

-

-

Primary Quantification (Optical): Volumetrically dilute a 100 µL aliquot of the filtrate into 10 mL of the same solvent. Measure the absorbance using a UV-Vis spectrophotometer at the characteristic π−π∗ transition peak (~340-375 nm). Calculate the concentration using a pre-established Beer-Lambert calibration curve.

-

Secondary Validation (Gravimetric Cross-Check): To validate the optical data, take a separate 2.0 mL aliquot of the undiluted filtrate, transfer it to a pre-weighed watch glass, and evaporate the solvent completely under a gentle nitrogen stream at 60°C. Weigh the residual solid.

-

Causality: If the molecule forms non-absorbing aggregates or excimers at high concentrations, UV-Vis will underestimate solubility. The gravimetric mass provides a physical, closed-loop validation of the optical calculation. If the variance between the two methods exceeds 5%, the optical dilution factor must be recalibrated.

-

Workflow Visualization

Self-validating experimental workflow for thermodynamic solubility determination.

References

-

Fluorene-fused Dimeric Carbonyl/amine Multiresonant Thermally Activated Delayed Fluorescence Emitter for Efficient Green OLEDs . ChemRxiv. Available at:[Link][1]

-

Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K . ResearchGate. Available at:[Link][4]

-

A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence . MDPI. Available at:[Link][2]

Sources

Engineering Thermal Resilience: A Technical Guide to the Thermal Stability and Glass Transition of Fluorene Derivatives

Fluorene derivatives have emerged as foundational building blocks in advanced materials science, bridging the gap between high-performance optoelectronics (OLEDs) and next-generation biomedical polymers. Characterized by a rigid, planar biphenyl system bridged by a methylene group at the C9 position, fluorene offers a unique structural canvas.

For researchers and drug development professionals, understanding the thermal stability (Decomposition Temperature, Td ) and glass transition temperature ( Tg ) of these derivatives is non-negotiable. Whether designing a hole-transporting layer that must resist Joule heating or formulating an amorphous solid dispersion (ASD) matrix to prevent active pharmaceutical ingredient (API) recrystallization, thermal metrics dictate material viability.

This guide provides an in-depth mechanistic analysis and self-validating experimental framework for engineering and characterizing the thermal properties of fluorene derivatives.

Mechanistic Foundations: The Causality of Rigidity

The exceptional thermal properties of fluorene derivatives are not accidental; they are the direct consequence of rational molecular design.

The Role of the C9 Position

The unsubstituted fluorene core is highly coplanar, which inherently raises the energy barrier for conformational changes, contributing to a high Td . However, this planarity also encourages π−π stacking, which can lead to unwanted crystallization—a fatal flaw for both OLED efficiency (due to excimer quenching) and pharmaceutical matrices (which require stable amorphous phases).

To counteract this, researchers functionalize the C9 position. By introducing bulky aryl groups or spiro-annulated structures (e.g., spirobifluorene or spiro-acridine), the molecule gains orthogonal steric bulk.

-

Causality of Elevated Tg : The steric hindrance restricts the rotational degrees of freedom of the molecular backbone. Because Tg is the temperature at which a glassy matrix gains enough thermal energy to undergo long-range segmental motion, restricting this flexibility forces the Tg significantly higher.

-

Causality of Morphological Stability: The 3D orthogonal geometry physically prevents the conjugated backbones from packing closely together, suppressing crystallization and locking the material into a highly stable amorphous state.

Mechanistic pathway of C9-substitution enhancing thermal stability.

Quantitative Benchmarks: Thermal Properties of Key Derivatives

The table below synthesizes the thermal properties of several prominent fluorene architectures, demonstrating how specific structural modifications dictate thermal ceilings.

| Compound / Polymer | Structural Modification | Tg (°C) | Td (°C)* | Application Context |

| SAF-BPI 1 | Spiro-acridine-fluorene + Phenanthroimidazole | 198 | >340 | Deep-Blue OLEDs |

| ISF 2 | N,N'-iminostilbenyl-4,4'-fluorene | 161 | - | Hole-Transporting Materials |

| FAn 3 | Fluorene-Arylamine end-capped with Anthracene | 207 | 439 | Solution-Processed Emitters |

| F3 Polyester 4 | Fluorene-diacid + Fluorene-diol polymerization | 112.9 | >350 | Biomedical / High-RI Polymers |

| Cis-stilbene Hybrid 5 | Spirally configured cis-stilbene/fluorene | 105–130 | 385–415 | Balanced Charge Mobility |

*Note: Td is typically defined as the temperature at which 5% or 10% weight loss occurs.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, thermal characterization must not merely record data; it must actively eliminate artifacts. The following protocols are designed as self-validating systems.

Protocol A: Thermogravimetric Analysis (TGA) for Td

This protocol validates the absolute thermal ceiling of the compound by isolating thermal bond dissociation from oxidative degradation.

-

Sample Preparation: Weigh 5–8 mg of the purified fluorene derivative into a platinum or alumina pan. Causality: High purity is critical; residual palladium catalysts from Suzuki couplings can artificially catalyze early decomposition.

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: Conducting the test in an inert atmosphere ensures the measured Td reflects the true bond dissociation energies of the fluorene framework, rather than its susceptibility to oxidation.

-

Heating Ramp: Heat the sample from 25 °C to 800 °C at a constant rate of 10 °C/min.

-

Data Extraction: Record the temperature at which exactly 5% weight loss ( Td5% ) occurs.

Protocol B: Differential Scanning Calorimetry (DSC) for Tg

This protocol utilizes a "heat-cool-heat" cycle. It acts as an internal control to identify and eliminate processing artifacts, ensuring the measured Tg is a true intrinsic property of the molecular backbone.

-

Sample Encapsulation: Hermetically seal 5–8 mg of the sample in an aluminum DSC pan.

-

First Heating Cycle (Erasure): Heat the sample from 25 °C to a temperature 20 °C below its Td at 10 °C/min under N2 . Causality: This initial cycle melts the sample and erases its thermal history, eliminating residual solvent endotherms or enthalpy relaxation stresses induced during synthesis.

-

Cooling Cycle (Standardization): Rapidly cool the sample back to 25 °C (or lower, depending on the expected Tg ) at 10 °C/min. Causality: Controlled cooling traps the polymer/molecule in a standardized amorphous glassy state.

-

Second Heating Cycle (Measurement): Re-heat the sample at 10 °C/min. The Tg is extracted from the inflection point of the baseline shift in the thermogram during this second run.

Workflow for validating the thermal stability (Td) and glass transition (Tg).

Implications for Advanced Applications

Optoelectronics (OLEDs)

In organic electronics, devices operate under high current densities, generating significant localized Joule heating. If the operating temperature exceeds the Tg of the emissive or hole-transporting layer, the amorphous film will undergo a phase transition, leading to crystallization, phase separation, and catastrophic device failure. Fluorene derivatives with Tg>150 °C (such as SAF-BPI 1 and ISF 2) ensure morphological stability, drastically extending the operational lifetime of the diode.

Pharmaceutical & Biomedical Engineering

For drug development professionals, fluorene-based glassy polyesters are gaining traction for use in high-refractive-index lenses and rigid drug-eluting matrices 4. A high Tg is vital for polymers processed via hot-melt extrusion, ensuring the matrix remains glassy at room temperature to lock the API in a highly bioavailable amorphous state.

Critical Caveat for Drug Development: While the thermomechanical properties are ideal, rigorous toxicological screening is mandatory. Recent studies demonstrate that certain fluorene-containing monomers (e.g., specific fluorene-diols) can induce estrogenic bioactivity 4. Therefore, molecular design in biomedicine must balance steric bulk for thermal stability against receptor-binding affinities to ensure biocompatibility.

References

-

A Novel Spiro[acridine-9,9'-fluorene] Derivatives Containing Phenanthroimidazole Moiety for Deep-Blue OLED Application. Chemistry - An Asian Journal (via NIH).1

-

Thermally Stable Hole-Transporting Materials Based upon a Fluorene Core. Advanced Functional Materials (via ResearchGate).2

-

Synthesis and Photoelectrical Properties of Two Potential Solution-Processed Blue Fluorescent Emitters Based on Fluorene-Arylamine Derivatives End-Capped with Anthracene/Pyrene Molecules. Acta Physico-Chimica Sinica (via PKU).3

-

Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity. ACS Omega.4

-

US20160111648A1 - Spirally Configured Cis-Stilbene/Fluorene Hybrid Materials for Organic Light-Emitting Diode. Google Patents.5

Sources

- 1. A Novel Spiro[acridine-9,9'-fluorene] Derivatives Containing Phenanthroimidazole Moiety for Deep-Blue OLED Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20160111648A1 - Spirally Configured Cis-Stilbene/Fluorene Hybrid Materials for Organic Light-Emitting Diode - Google Patents [patents.google.com]

Engineering Excited States: A Technical Guide to the Photophysics of Naphthalene-Fluorene Hybrids

Target Audience: Photochemists, Materials Scientists, and Preclinical Imaging Professionals Perspective: Senior Application Scientist, Advanced Fluorophore Development

Mechanistic Underpinnings of Naphthalene-Fluorene Hybridization

The rational design of organic fluorophores requires precise control over excited-state dynamics. As application scientists, we frequently encounter the limitations of isolated polycyclic aromatic hydrocarbons (PAHs). While naphthalene offers valuable π -conjugation and polarizability, its native fluorescence quantum yield is often insufficient for advanced optoelectronics. Conversely, fluorene provides a rigid, biphenyl-like planar structure that suppresses non-radiative decay, yielding exceptional photostability and high fluorescence quantum yields[1].

By hybridizing these two moieties—either through direct annulation, ethynyl bridging, or dendrimeric assembly—we create a synergistic photophysical system. The fluorene unit typically acts as a robust π -bridge or primary electron donor, while the naphthalene unit extends the polarizable electron cloud and modulates the energy gap[2].

The Shift from Locally Excited (LE) to Charge Transfer (CT) States

The most critical outcome of this hybridization is the manipulation of the transition dipole moment. For example, when researchers substituted the naphthalene core of the well-known polarity probe Prodan with a fluorene core, the transition dipole moment doubled (reaching 14.0 D)[3]. In naphthalene-fluorene push-pull hybrids, excitation initially populates a Locally Excited (LE) state. Driven by the electron density gradient between the fluorene and naphthalene segments, the molecule rapidly undergoes Intramolecular Charge Transfer (ICT) to a highly polar CT state. This results in profound solvatochromism—a massive red-shift in emission as solvent polarity increases—making these hybrids ideal for probing biological microenvironments.

Furthermore, in macromolecular architectures like fluorene dendrimers with naphthalene termini, the naphthalene segments act as light-harvesting antennae. Excitation of the naphthalene units (e.g., at 283 nm) triggers rapid, non-radiative Förster Resonance Energy Transfer (FRET) to the fluorene core, resulting in broad, red-shifted emission[4].

Energy transfer and emission pathways in naphthalene-fluorene hybrids.

Two-Photon Absorption (2PA) Dynamics

For deep-tissue bioimaging, Two-Photon Fluorescence Microscopy (2PFM) is the gold standard. It utilizes near-infrared (NIR) light to minimize tissue scattering and autofluorescence[1]. However, 2PFM requires fluorophores with exceptionally large two-photon absorption cross-sections ( σ2 ).

The 2PA cross-section is mathematically dependent on the change in dipole moment ( Δμ ) between the ground and excited states, and the transition dipole moment. Naphthalene-fluorene hybrids excel here. The rigid fluorene core prevents energy loss via bond rotation, while the extended π -conjugation from the naphthalene unit increases the overall polarizability of the molecule. This structural synergy allows simultaneous absorption of two low-energy photons, propelling the molecule into the excited state with σ2 values often exceeding 200 Göppert-Mayer (GM) units, vastly outperforming isolated PAHs[1][5].

Quantitative Photophysical Data Summary

The following table synthesizes the photophysical evolution from isolated cores to advanced hybrid architectures.

| Molecular Architecture | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield ( ΦF ) | 2PA Cross-Section (GM) | Primary Photophysical Characteristic |

| Fluorene (Core) | ~300 | ~315 | 0.70 | ~10 | High structural rigidity, strong LE emission. |

| Naphthalene (Core) | ~275 | ~330 | 0.20 | < 5 | Extended π -system, low native quantum yield. |

| Naphthalene-Fluorene (Push-Pull) | 350 - 380 | 450 - 550 | 0.80 - 0.95 | 150 - 500 | Strong ICT, massive solvatochromism[3]. |

| Fluorene-Naphthalene Dendrimer | 283 | 330, 440 | > 0.60 | ~100 | Efficient intra-dendrimer energy transfer[4]. |

| Indigo-Fluorene Copolymer | 410 - 431 | 645 | ~0.01 - 0.08 | N/A | Charge-transfer band, localized triplet state[2]. |

Self-Validating Metrology: Experimental Protocols

To ensure scientific integrity, the characterization of these hybrids must rely on self-validating protocols. As an application scientist, I mandate the following workflows to eliminate common spectroscopic artifacts.

Step-by-step photophysical characterization workflow for hybrid fluorophores.

Protocol A: Absolute Fluorescence Quantum Yield ( ΦF ) and Solvatochromism

Objective: Quantify the efficiency of radiative decay and validate the existence of an ICT state.

-

Concentration Optimization: Prepare serial dilutions of the hybrid in a polarity gradient of solvents (e.g., hexane, 1,4-dioxane, dichloromethane, acetonitrile, DMSO)[6].

-

Causality: Solutions must be diluted to an Optical Density (OD) ≤0.05 at the excitation wavelength. Higher concentrations trigger inner-filter effects (reabsorption of emitted photons) and excimer formation, which artificially deflate the measured quantum yield and distort emission spectra[7].

-

-

Deoxygenation: Subject all samples to three cycles of freeze-pump-thaw degassing.

-

Causality: Dissolved molecular oxygen ( 3O2 ) is a potent triplet state quencher. Removing it prevents non-radiative decay via intermolecular collision, ensuring the measurement reflects the molecule's intrinsic photophysics.

-

-

Absolute Measurement: Place the sample in an integrating sphere coupled to a spectrofluorometer.

-

Causality: Traditional relative QY measurements rely on reference standards (e.g., quinine sulfate) which require complex refractive index corrections. An integrating sphere captures all emitted photons regardless of angular distribution, providing a direct, absolute measurement that is internally self-validating.

-

-

Lippert-Mataga Analysis: Plot the Stokes shift ( νabs−νem ) against the solvent orientation polarizability ( Δf ). A linear correlation confirms that the excited state is a highly polar CT state.

Protocol B: Two-Photon Absorption Cross-Section ( σ2 ) via TPEF

Objective: Determine the non-linear absorption efficiency for 2PFM applications.

-

Laser Excitation Setup: Utilize a mode-locked Ti:Sapphire femtosecond pulsed laser (e.g., 80 MHz repetition rate, ~100 fs pulse width) tunable from 700 to 1000 nm.

-

Causality: 2PA is a non-linear process dependent on the square of the instantaneous photon flux. Femtosecond pulses provide the massive peak power required to drive simultaneous two-photon absorption without delivering excessive average power that would cause thermal degradation or photobleaching of the fluorene core[1].

-

-

TPEF over Z-Scan: Measure the Two-Photon Excited Fluorescence (TPEF) rather than using the standard open-aperture Z-scan method.

-

Causality: Z-scan measures total non-linear attenuation, which can be heavily confounded by excited-state absorption or thermal lensing artifacts. TPEF isolates the radiative decay pathway. By comparing the fluorescence integral of the sample to a known standard (e.g., Rhodamine 6G) under identical excitation power, you isolate the true electronic 2PA response relevant for bioimaging.

-

-

Power Dependence Verification: Plot the log of fluorescence intensity against the log of excitation power.

-

Causality: A slope of exactly ~2.0 is the self-validating proof that the emission is exclusively driven by a two-photon process, ruling out single-photon excitation from laser harmonics.

-

Conclusion

The hybridization of naphthalene and fluorene is a masterclass in molecular engineering. By leveraging the rigid, highly efficient emissive nature of fluorene and the extended polarizability of naphthalene, researchers can custom-tune the HOMO/LUMO energy gaps. Whether deployed as "turn-on" chemical sensors for biological analytes[4], or as ultra-bright probes for two-photon microscopy[1][5], these hybrids represent the vanguard of modern optoelectronic and bioimaging materials.

References

- Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review.

- Unusual photophysical properties of conjugated, alternating indigo–fluorene copolymers. RSC Publishing.

- Highly fluorescent N,N-dimethylaminophenylethynylarenes: synthesis, photophysical properties, and electrochemiluminescence. PubMed.

- Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthalene diimide appended cyclotriphosphazene. PMC.

- Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism.

- Synthesis of Fluorene-based derivatives, Characterization of Optical properties and their Applications in Two-photon Fluorescence Imaging. UCF STARS.

- Turn-on Type Chemical Sensing of Vitamin K4 by Fluorene Dendrimers with Naphthalene Segments. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unusual photophysical properties of conjugated, alternating indigo–fluorene copolymers - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA06272H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. stars.library.ucf.edu [stars.library.ucf.edu]

- 6. Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthalene diimide appended cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly fluorescent N,N-dimethylaminophenylethynylarenes: synthesis, photophysical properties, and electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Emission: A Technical Guide to Fluorescence Mechanisms in Fluorene-Based Amines

Executive Summary

For drug development professionals and molecular engineers, the rational design of fluorescent probes is a critical competency. The fluorene-amine scaffold represents one of the most versatile architectures in modern photophysics. By coupling the rigid, highly conjugated fluorene core with the electronic flexibility of an amine donor, researchers can engineer probes that respond dynamically to their microenvironment. This whitepaper dissects the core photophysical mechanisms—PET, PICT, and TICT—and provides self-validating experimental protocols to characterize these molecular sensors.

Structural Photophysics: The Fluorene-Amine Scaffold

The baseline photophysics of this system relies on the dichotomy between rigidity and flexibility. Fluorene provides a highly conjugated, rigid, and planar biphenyl system bridged by a C9 methylene group, ensuring a high intrinsic fluorescence quantum yield and excellent two-photon absorption cross-sections [1][1].

When functionalized with an amine, the molecule transforms into a dynamic electronic valve. The amine nitrogen, bearing a lone pair of electrons, acts as a potent electron donor. When paired with an electron-withdrawing group across the fluorene bridge, it establishes a push-pull donor-acceptor (D-A) architecture capable of extreme sensitivity to local polarity, hydration, and target analytes [2][2].

The Triad of Fluorescence Mechanisms

The emission profile of a fluorene-amine is dictated by the behavior of its excited state. Understanding the causality behind these three competing pathways is critical for rational probe design:

A. Photoinduced Electron Transfer (PET)

In the absence of a target analyte, the highest occupied molecular orbital (HOMO) of the free amine lone pair sits at an optimal energy level to transfer an electron to the photoexcited fluorene core. This non-radiative pathway rapidly quenches fluorescence, rendering the probe "dark." When an analyte (such as a Zn²⁺ ion) coordinates with the amine, the lone pair is sequestered. This lowers the amine's HOMO energy, blocking the PET pathway and triggering a robust "Turn-On" fluorescence response [1][1].

B. Planar Intramolecular Charge Transfer (PICT)

In push-pull systems, optical excitation induces a redistribution of electron density from the amine donor to the acceptor moiety. If the molecule maintains a planar conformation—often enforced by steric constraints or rigid environments like lipid membranes—it forms a highly emissive PICT state. This state is characterized by a red-shifted emission spectrum and high brightness, making it ideal for visualizing lipid order in biomembranes [2][2]. Restricting the rotation of the amino group synthetically ensures the molecule remains in this highly fluorescent PICT state rather than degrading into non-radiative pathways [3][3].

C. Twisted Intramolecular Charge Transfer (TICT)

The amine group is inherently flexible. In polar solvents, the excited molecule can undergo a rapid conformational change where the amine group rotates 90° relative to the fluorene π-system. This rotation breaks conjugation, leading to complete charge separation and the formation of a dark, non-radiative TICT state [4][4]. Consequently, the fluorescence quantum yield drops precipitously in polar environments.

Jablonski diagram illustrating PICT, TICT, and PET pathways in fluorene-amines.

Quantitative Data: Photophysical Benchmarking

To illustrate the interplay between PICT and TICT, the table below summarizes the theoretical photophysical parameters of a model push-pull fluorene-amine probe across a solvent gradient. Notice the profound drop in quantum yield in polar, low-viscosity environments (Acetonitrile) and the subsequent recovery in polar, high-viscosity environments (Glycerol).

| Solvent | Dielectric Constant (ε) | Viscosity (cP) | Abs Max (nm) | Em Max (nm) | Quantum Yield (ΦF) | Dominant Mechanism |

| Hexane | 1.89 | 0.30 | 380 | 410 | 0.85 | Local Excited / PICT |

| Toluene | 2.38 | 0.59 | 385 | 435 | 0.80 | PICT |

| DCM | 8.93 | 0.41 | 390 | 480 | 0.45 | PICT / TICT Mix |

| Acetonitrile | 37.5 | 0.34 | 395 | 520 | 0.02 | TICT (Quenched) |

| Glycerol | 42.5 | 945.0 | 395 | 510 | 0.75 | PICT (Rotation Blocked) |

Self-Validating Experimental Methodologies

To rigorously define the mechanism governing a novel fluorene-amine probe, empirical validation must isolate competing variables. The following protocols are designed as self-validating systems containing internal controls.

Protocol 1: Solvatochromic and Viscosity Mapping (Validating ICT vs. TICT)

Objective: Differentiate between polarity-induced quenching (TICT) and general solvent degradation effects.

-

Stock Solution Preparation: Prepare a 1 mM stock of the fluorene-amine in spectroscopic-grade DMSO. Dilute to a final working concentration of 5 µM in a panel of solvents (Hexane, Toluene, THF, DCM, Ethanol, Acetonitrile).

-

Causality: Maintaining an optical density (OD) below 0.05 at the excitation wavelength prevents inner-filter effects and self-absorption, ensuring mathematically accurate quantum yield calculations.

-

-

Polarity Gradient Analysis: Record absorption and emission spectra across the solvent panel. Plot the Stokes shift against the solvent orientation polarizability to create a Lippert-Mataga plot.

-

Viscosity Gradient Assay (The Internal Control): Prepare mixtures of Methanol and Glycerol (from 0% to 99% Glycerol) to create a viscosity gradient while maintaining a relatively constant high polarity. Measure the fluorescence quantum yield (ΦF).

Protocol 2: Analyte Titration and Stern-Volmer Analysis (Validating PET)

Objective: Confirm the "Turn-On" mechanism is driven by PET blockade rather than structural degradation.

-

Baseline Establishment: Measure the emission of the 5 µM probe in a biologically relevant buffer (e.g., HEPES, pH 7.4). The baseline should be near-zero (quenched via PET).

-

Incremental Titration: Add the target analyte (e.g., Zn²⁺) in 0.1-equivalent increments up to 10 equivalents. Record the emission spectrum after each addition until saturation is reached.

-

Reversibility Control (The Internal Control): Add a strong competitive chelator (e.g., EDTA) to the saturated solution.

-

Causality: If fluorescence immediately drops back to baseline, it proves the emission is strictly dependent on the reversible coordination of the amine lone pair, validating the PET mechanism rather than an irreversible chemical cleavage of the probe.

-

Experimental workflow for validating fluorescence mechanisms in amine probes.

References

- Source: National Institutes of Health (PMC)

- Turn-on Fluorene Push–Pull Probes with High Brightness and Photostability for Visualizing Lipid Order in Biomembranes Source: ACS Publications URL

- Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT)

- Influence of the Nature of the Amino Group in Highly Fluorescent Difluoroborates Exhibiting Intramolecular Charge Transfer Source: ACS Publications URL

Sources

theoretical calculations of HOMO/LUMO levels for N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine

An In-depth Technical Guide to the Theoretical Calculation of Frontier Molecular Orbital Levels for N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine

Foreword: Bridging Theory and Application in Organic Electronics

In the rapidly advancing field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the predictive power of computational chemistry is an indispensable tool. Materials like N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine, a complex aromatic amine, are at the forefront of research due to their potential as highly efficient hole transport or emissive layer components.[1] The performance of such materials is fundamentally governed by their electronic structure, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][3] These frontier orbitals dictate the ease of charge injection, the efficiency of charge transport, and the color of emitted light.[2][4][5] This guide provides a robust theoretical framework and a detailed, field-proven computational protocol for determining the HOMO and LUMO energy levels of N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine, empowering researchers to screen, understand, and design next-generation organic semiconductor materials.

The Theoretical Cornerstone: Why Density Functional Theory?

To accurately model a molecule with the size and complexity of N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine (C₃₅H₂₅N), we require a method that balances computational cost with accuracy.[6] Density Functional Theory (DFT) has emerged as the preeminent method for this purpose.[2][7] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density, making it highly efficient for the large molecules common in materials science.[8]

The Choice of Functional and Basis Set: A Deliberate Decision

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional (B3LYP): For organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and validated choice.[9][10][11] It incorporates a portion of the exact exchange from Hartree-Fock theory, which provides a more accurate description of the electronic structure for many systems compared to pure DFT functionals.[12]

-

Basis Set (6-31G(d)): The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-31G(d) basis set offers a robust compromise between accuracy and computational demand. It is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms (the '(d)'), which are essential for describing the anisotropic electron distribution in π-conjugated systems like the one under study.[10][11]

This combination, B3LYP/6-31G(d), has been repeatedly shown to provide reliable geometries and orbital energies for a wide range of organic molecules.[9][10][11]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a step-by-step methodology for calculating the HOMO-LUMO levels using the Gaussian suite of programs, a widely used software package in computational chemistry.[13][14][15] The logic of this workflow is designed to ensure that the final energy calculations are performed on a physically realistic and stable molecular structure.

Caption: Computational workflow for determining HOMO-LUMO levels.

Experimental Protocol: Step-by-Step Calculation

Step 1: Molecular Structure Construction

-

Using a molecular modeling program such as GaussView or the open-source Avogadro, construct the 3D structure of N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine.

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field like UFF to ensure reasonable bond lengths and angles before proceeding to the more computationally intensive DFT calculations.[12]

-

Save the coordinates in a format suitable for the computational software (e.g., a .xyz or .gjf file).

Step 2: Geometry Optimization & Frequency Calculation (Self-Validation)

This is the most critical computational step. The goal is to find the lowest-energy conformation of the molecule. We combine this with a frequency calculation to validate the result.

-

Create the Input File: Prepare a Gaussian input file (.gjf or .com). This file specifies the calculation type, theoretical model, molecular charge, spin multiplicity, and atomic coordinates.

-

Causality: The Opt Freq keyword instructs Gaussian to first perform a geometry optimization to find the energetic minimum, and then, using that optimized structure, perform a frequency calculation.[13] This ensures the properties are calculated for the most stable state.

-

-

Execute the Calculation: Run the calculation using the Gaussian software.

-

Validate the Structure: Upon completion, open the output file (e.g., .log or .out). Search for the "Frequencies" section. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates the structure is a transition state, not a minimum, and requires further optimization or a different starting geometry. This step is the protocol's internal validation mechanism.[7]

Step 3: Data Extraction and Analysis

With the validated, optimized geometry, all necessary electronic information is now available in the output file from the previous step.

-

Locate Orbital Energies: In the Gaussian output file, search for the section detailing "Alpha Orbital Energies." The file will list the energies of both occupied and unoccupied orbitals.

-

Identify HOMO and LUMO:

-

The HOMO is the highest energy level among the occupied orbitals.

-

The LUMO is the lowest energy level among the virtual (unoccupied) orbitals.

-

-

Calculate the HOMO-LUMO Gap: The energy gap (E_gap) is the difference between the LUMO and HOMO energies:

-

E_gap = E_LUMO - E_HOMO

-

This gap is a crucial parameter, as it relates to the energy required for the lowest energy electronic excitation in the molecule.[2]

-

-

Visualize the Orbitals: Use a visualization program like GaussView to open the checkpoint file (.chk) created during the calculation. This allows for the generation of 3D isosurface plots of the HOMO and LUMO. This visualization is critical for understanding where charge transfer is likely to occur. For a molecule like this, the HOMO is expected to be localized on the electron-rich amine and naphthalene moieties, while the LUMO may be distributed across the fluorene core.

Data Presentation and Interpretation

The results of the DFT calculation provide quantitative data that directly informs the potential application of the material in an OLED device.

Quantitative Data Summary

The following table presents typical values expected from a B3LYP/6-31G(d) calculation for this class of materials.

| Parameter | Calculated Value (eV) | Significance in OLEDs |

| HOMO Energy | ~ -5.4 to -5.8 eV | Relates to the ionization potential; determines the energy barrier for hole injection from the anode/hole-injection layer.[5] |

| LUMO Energy | ~ -2.0 to -2.4 eV | Relates to the electron affinity; determines the energy barrier for electron injection from the cathode/electron-injection layer.[4][5] |

| HOMO-LUMO Gap | ~ 3.0 to 3.6 eV | Influences the material's absorption and emission properties. A larger gap is typically associated with blue emission.[2][16] |

Note: These are representative values. Actual calculated values may vary slightly based on the precise final conformation.

Conclusion: From Calculation to Insight

This guide has detailed a scientifically rigorous and self-validating protocol for the theoretical calculation of the HOMO and LUMO energy levels of N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine. By employing Density Functional Theory with the B3LYP functional and 6-31G(d) basis set, researchers can obtain reliable and predictive insights into the electronic properties that govern the performance of this and other organic semiconductor materials. The workflow, from careful geometry optimization and frequency validation to the final extraction and visualization of the frontier molecular orbitals, provides a complete framework for computational materials design. This approach accelerates the discovery and refinement of novel materials for high-performance OLEDs and other organic electronic applications, reducing the time and cost associated with experimental synthesis and characterization.

References

-

Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes - PubMed. [Link]

-

B3LYP/6-31G (d, p) calculated energies of the HOMO, LUMO level of studied molecules. - ResearchGate. [Link]

-

N-(Naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine - Sigma-Aldrich. [Link]

-

Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport - PMC. [Link]

-

An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC. [Link]

-

Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System** - INPRESSCO. [Link]

-

Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene - ChemRxiv. [Link]

-

Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G * - figshare. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. [Link]

-

Role of Molecular Orbital Energy Levels in OLED Performance - PMC. [Link]

-

High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED - ResearchGate. [Link]

-

Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model - UW-Eau Claire. [Link]

-

2,2'-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol - PubChem. [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE - IRJEdT. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. [Link]

-

On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - RSC Publishing. [Link]

-

How can I learn DFT calculations by using Gaussian 09 Software? - ResearchGate. [Link]

-

Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs - MDPI. [Link]

-

Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach - Scientific & Academic Publishing. [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications - E3S Web of Conferences. [Link]

-

HOMO and LUMO: Organic Chemistry II Study Guide - Fiveable. [Link]

-

DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex - Physical Chemistry Research. [Link]

-

9,9-Bis(6-hydroxy-2-naphthyl)fluorene (BNF) - ChemBK. [Link]

-

GAUSSIAN 09W TUTORIAL - Barrett Group. [Link]

-

Fluorene | C13H10 | CID 6853 - PubChem. [Link]

-

Gaussian Software Free Download & System Requirements 2026 - Chemist Wizards. [Link]

Sources

- 1. Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. fiveable.me [fiveable.me]

- 4. Role of Molecular Orbital Energy Levels in OLED Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study [sigmaaldrich.com]

- 6. N-(Naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine | 1196694-11-7 [sigmaaldrich.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. inpressco.com [inpressco.com]

- 11. figshare.com [figshare.com]

- 12. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 13. medium.com [medium.com]

- 14. ritme.com [ritme.com]

- 15. chemistwizards.com [chemistwizards.com]

- 16. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Synthesis Protocol for N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine

[label="Pd⁰

Finalizing Documentation Details

I'm now putting the finishing touches on the document. I'm double-checking all the details, including the formatting of references to ensure that it's a self-validating guide. I'm focusing on ensuring accuracy, visual clarity, and a logical flow for the expert in the field. I'm now polishing it.

Polishing Synthesis Guide

I'm now putting the finishing touches on the synthesis guide. I've re-reviewed the DOT diagrams to make certain high-contrast coloring is incorporated and the size requirements are met. My focus is on ensuring accuracy, visual clarity, and logical flow for the expert. I'm finalizing formatting.

Finalizing Synthesized Guide

I'm now implementing the final touches. I've embedded all the specified citations as links within the text and will include them in the reference section. I've re-checked that the text follows the correct formulation and format, with URLs properly integrated. I'm prioritizing accuracy for the expert.

Completing Final Touches

I'm now implementing the last revisions. I've embedded all the references as hyperlinks, and re-formatted the references section. Accuracy remains the priority, and the document is now finalized.

Application Note & Scalable Methodology for OLED Intermediates

Introduction & Mechanistic Rationale

N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine (CAS: 1196694-11-7) is a highly conjugated, rigid molecular scaffold widely utilized as a hole-transporting material (HTM) and fluorescent intermediate in organic light-emitting diodes (OLEDs) [1]. The compound exhibits a melting point in the range of 211.0 to 215.0 °C, making it highly thermally stable for vapor deposition processes .

Strategic Retrosynthesis & Causality: Traditionally, diarylamines are synthesized via the Buchwald-Hartwig cross-coupling of an aryl bromide and an aniline derivative. For this specific target, two retrosynthetic disconnections are possible:

-

Route A: 2-bromo-9,9-diphenyl-9H-fluorene + 1-naphthylamine.

-

Route B: 9,9-diphenyl-9H-fluoren-2-amine + 1-bromonaphthalene.

Expert Insight: While Route A appears straightforward, 1-naphthylamine (α-naphthylamine) is heavily regulated globally due to its severe carcinogenic properties and frequent contamination with the even more dangerous 2-naphthylamine. Therefore, Route B is the industry-preferred, scalable pathway. By utilizing 1-bromonaphthalene and 9,9-diphenyl-9H-fluoren-2-amine, we mitigate extreme toxicity risks while maintaining excellent cross-coupling yields, a strategy validated in recent patent literature for similar fluorene and phenanthrene derivatives [2].

Catalytic System Selection: We employ Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] as the Pd(0) source paired with Tri-tert-butylphosphine [P(t-Bu)3]. The extreme steric bulk and electron-rich nature of P(t-Bu)3 facilitate rapid oxidative addition of the sterically hindered 1-bromonaphthalene and accelerate the final reductive elimination step to form the C-N bond, a well-documented phenomenon in the amination of naphthyl derivatives [3]. Sodium tert-butoxide (NaOtBu) is selected as the base because its pKa is perfectly tuned to deprotonate the palladium-bound amine intermediate without causing unwanted side reactions on the fluorene core.

Experimental Workflows & Logical Relationships

Experimental workflow for the synthesis and purification of the target OLED intermediate.

Buchwald-Hartwig catalytic cycle for the synthesis of the target diarylamine.

Quantitative Data & Materials

| Reagent / Material | CAS Number | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Function |

| 9,9-Diphenyl-9H-fluoren-2-amine | 1268519-74-9 | 333.43 | 1.00 | 3.33 g | Nucleophile |

| 1-Bromonaphthalene | 90-11-9 | 207.07 | 1.05 | 2.17 g (1.46 mL) | Electrophile |

| Pd2(dba)3 | 51364-51-3 | 915.72 | 0.01 | 91.6 mg | Catalyst Precursor |

| P(t-Bu)3 (1.0 M in Toluene) | 13716-12-6 | 202.32 | 0.04 | 0.40 mL | Ligand |

| Sodium tert-butoxide (NaOtBu) | 865-48-2 | 96.10 | 1.50 | 1.44 g | Base |

| Toluene (Anhydrous) | 108-88-3 | 92.14 | - | 50 mL | Solvent |

Step-by-Step Synthesis Protocol

Phase 1: Rigorous Degassing and Setup (Self-Validating Step)

Causality: Pd(0) catalysts and electron-rich phosphine ligands are highly sensitive to oxidation. Oxygen contamination will lead to phosphine oxide formation, immediately killing the catalytic cycle and resulting in unreacted starting materials.

-

To an oven-dried 150 mL Schlenk flask equipped with a magnetic stir bar, add 9,9-diphenyl-9H-fluoren-2-amine (3.33 g, 10 mmol), 1-bromonaphthalene (2.17 g, 10.5 mmol), and NaOtBu (1.44 g, 15 mmol).

-

Transfer the flask to a Schlenk line. Perform three rigorous cycles of vacuum/nitrogen backfill.

-

Add anhydrous, degassed toluene (50 mL) via an air-tight syringe.

-

Add Pd2(dba)3 (91.6 mg, 0.01 mmol) and P(t-Bu)3 solution (0.40 mL, 0.04 mmol) under a positive stream of nitrogen. Self-Validation: The solution will typically turn a deep red/purple color, indicating the successful formation of the active Pd(0) complex.

Phase 2: Reaction Execution

-

Seal the Schlenk flask and heat the reaction mixture in an oil bath pre-heated to 110 °C.

-

Stir vigorously at reflux for 8–12 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel and a Hexane:Ethyl Acetate (9:1) eluent. The starting fluoren-2-amine (which is fluorescent blue under 365 nm UV) should be completely consumed, replaced by a new, lower spot corresponding to the highly conjugated product.

Phase 3: Work-up and Extraction

Causality: The crude reaction mixture contains palladium black, sodium bromide salts, and tert-butanol. Aqueous work-up removes the inorganic salts, while Celite filtration removes the insoluble palladium aggregates that can cause product degradation during concentration. 8. Cool the reaction mixture to room temperature. 9. Quench the reaction safely by adding 50 mL of deionized water. 10. Filter the biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with 20 mL of Ethyl Acetate (EtOAc). 11. Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 30 mL). 12. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na SO ). 13. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield a crude solid.

Phase 4: Purification and Isolation

-

Dissolve the crude residue in a minimum amount of dichloromethane (DCM) and load it onto a silica gel column.

-

Elute using a gradient of Hexane to Hexane:DCM (4:1). Collect the fractions containing the product (monitor by TLC).

-

Concentrate the pure fractions to obtain a pale yellow/white solid.

-

Optional but required for OLED grade (>99.5% purity): Recrystallize the solid from a mixture of Toluene/Ethanol to yield pure N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine.

Troubleshooting & Optimization

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Incomplete Conversion (Starting amine remains) | Catalyst deactivation via oxidation or insufficient ligand. | Ensure strict anhydrous/anaerobic conditions. Spike with an additional 0.005 eq Pd2(dba)3 and 0.02 eq P(t-Bu)3. |

| Formation of Diarylation Byproduct | Excess electrophile reacting with the secondary amine product. | Strictly control the stoichiometry of 1-bromonaphthalene to 1.05 equivalents maximum. |

| Black Precipitate Forms Immediately | Rapid catalyst decomposition (Pd black formation) before oxidative addition. | Check solvent purity (must be strictly anhydrous). Ensure the aryl bromide is added before heating the mixture. |

| Product is Dark/Discolored | Residual palladium contamination complexing with the amine. | Treat the organic phase with a metal scavenger (e.g., QuadraSil AP) or perform a secondary Celite/Silica plug filtration. |

References

- Guidechem:N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-aMine 1196694-11-7.

- Sigma-Aldrich:N-(Naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine.

- Google Patents (CN113387819A):Phenanthrene compound, preparation method and application thereof, and organic electroluminescent device.

- ACS Publications (The Journal of Organic Chemistry):Double C–H Amination of Naphthylamine Derivatives by the Cross-Dehydrogenation Coupling Reaction.

Sources

Application Note: N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine (NPD) as a High-Performance Hole Transport Layer in Organic Light-Emitting Diodes

Abstract and Introduction

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, flexibility, and energy efficiency.[1] The performance of these multilayer devices is critically dependent on the precise control of charge carrier injection, transport, and recombination within a stack of thin organic films.[2] The Hole Transport Layer (HTL) is a fundamental component that governs the efficiency and stability of an OLED.[1] It must facilitate the seamless injection of holes from the anode (typically Indium Tin Oxide, ITO) and efficiently transport them to the emissive layer, while simultaneously blocking the passage of electrons toward the anode.[1]

N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine, commonly known as NPD or NPB, has established itself as a benchmark material for HTLs in thermally evaporated OLEDs.[3][4] Its widespread adoption is attributed to a combination of excellent hole mobility, suitable energy levels for interfacing with common anodes and emissive materials, and high thermal stability.[3][5] A key physical characteristic of NPD is its high glass transition temperature (Tg) of approximately 95 °C, which imparts significant morphological stability to the device, preventing degradation caused by Joule heating during operation and enhancing device longevity.[3][6]

This document serves as a comprehensive technical guide for researchers and engineers on the application of NPD as a hole transport layer. It provides an in-depth look at the underlying scientific principles, detailed, field-proven protocols for device fabrication, and critical insights into performance characterization and optimization.

Fundamental Principles: The Role of NPD in OLED Device Physics

An OLED operates on the principle of electroluminescence, where the recombination of electrons and holes within an emissive layer (EML) generates light.[2] The efficiency of this process hinges on maintaining a high charge carrier balance within the EML. The HTL, and specifically NPD, plays a crucial role in achieving this balance through several key mechanisms:

-

Efficient Hole Injection: The Highest Occupied Molecular Orbital (HOMO) of NPD is approximately 5.5 eV.[3] This energy level provides a relatively small energy barrier for hole injection from high-work-function anodes like ITO (work function ~4.7-5.0 eV), especially after the ITO has undergone surface treatment such as oxygen plasma or UV-ozone cleaning to increase its work function.[7]

-

Effective Hole Transport: NPD possesses excellent hole mobility (in the range of 10-3 to 10-4 cm²/Vs), which allows for the rapid transport of holes from the anode to the HTL/EML interface, ensuring a sufficient supply of positive charge carriers for recombination.[8]

-